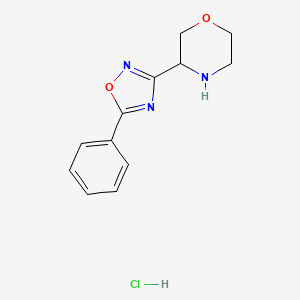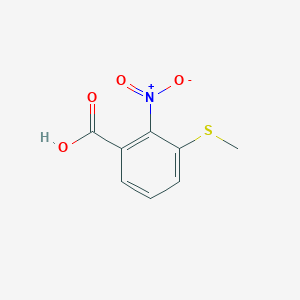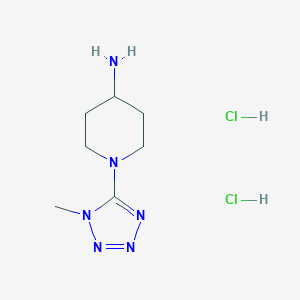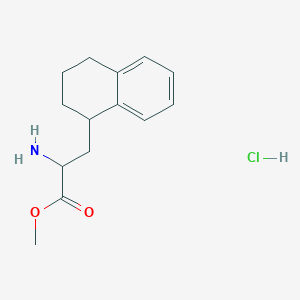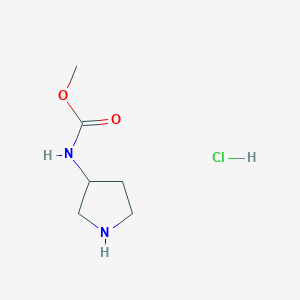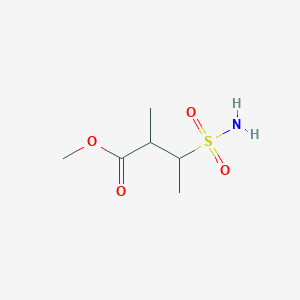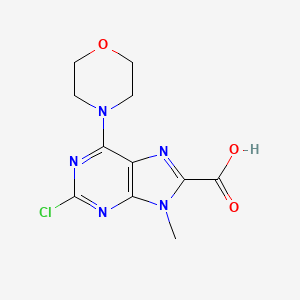![molecular formula C7H15ClN2 B1430617 2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 1187927-43-0](/img/structure/B1430617.png)
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride” is a chemical compound with the CAS Number: 1187927-43-0 . It has a molecular weight of 199.12 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2.2ClH/c1-9-4-6-2-8-3-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H . This indicates that the molecule contains a total of 24 bonds, including 10 non-H bonds, 2 five-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 2 Pyrrolidines .
Physical and Chemical Properties Analysis
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety information suggests several precautionary measures such as avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride involves the reaction of 2-methyl-1-pyrroline with 1,5-hexadiene in the presence of a catalyst to form the desired compound. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "2-methyl-1-pyrroline", "1,5-hexadiene", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Mix 2-methyl-1-pyrroline and 1,5-hexadiene in the presence of a catalyst.", "Step 2: Heat the mixture under reflux for several hours.", "Step 3: Allow the mixture to cool and extract the product with a suitable solvent.", "Step 4: Treat the product with hydrochloric acid to obtain the dihydrochloride salt.", "Step 5: Purify the product by recrystallization or other suitable methods." ] } | |
CAS-Nummer |
1187927-43-0 |
Molekularformel |
C7H15ClN2 |
Molekulargewicht |
162.66 g/mol |
IUPAC-Name |
5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-9-4-6-2-8-3-7(6)5-9;/h6-8H,2-5H2,1H3;1H |
InChI-Schlüssel |
QMIRYPBEEINEAR-UHFFFAOYSA-N |
SMILES |
CN1CC2CNCC2C1.Cl.Cl |
Kanonische SMILES |
CN1CC2CNCC2C1.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride](/img/structure/B1430535.png)
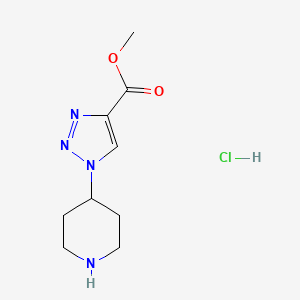
![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride](/img/structure/B1430540.png)
